molecular formula C29H18N2O4 B341975 2-(biphenyl-4-yl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate

2-(biphenyl-4-yl)-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate

Cat. No.: B341975
M. Wt: 458.5 g/mol
InChI Key: QOPXKEIKSUKDNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a benzoate ester, and dicyanophenoxy groups, making it an interesting subject for research in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate typically involves multiple steps, including nucleophilic aromatic substitution and esterification reactions. One common method involves the reaction of 4-nitrophthalonitrile with biphenol using anhydrous potassium carbonate as a catalyst in dimethyl sulfoxide (DMSO) solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly employed in electrophilic aromatic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, where the aromatic rings act as nucleophiles, attacking electrophilic centers . This interaction can lead to the formation of various intermediates and products, depending on the reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1,1’-Biphenyl]-4-yl-2-oxoethyl 4-(3,4-dicyanophenoxy)benzoate is unique due to its combination of biphenyl, benzoate ester, and dicyanophenoxy groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C29H18N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

[2-oxo-2-(4-phenylphenyl)ethyl] 4-(3,4-dicyanophenoxy)benzoate

InChI

InChI=1S/C29H18N2O4/c30-17-24-12-15-27(16-25(24)18-31)35-26-13-10-23(11-14-26)29(33)34-19-28(32)22-8-6-21(7-9-22)20-4-2-1-3-5-20/h1-16H,19H2

InChI Key

QOPXKEIKSUKDNG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC(=O)C3=CC=C(C=C3)OC4=CC(=C(C=C4)C#N)C#N

Origin of Product

United States

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